molecular formula C13H12F3NO2 B15081368 Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate

Cat. No.: B15081368
M. Wt: 271.23 g/mol
InChI Key: POTFRHSHVKKOPG-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a fluorinated indole derivative characterized by a trifluoromethyl group at the propanoate β-position and a methyl substituent on the indole ring. The compound combines the electron-withdrawing properties of fluorine atoms with the aromatic and bioactive indole scaffold, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H12F3NO2/c1-7-10(8-5-3-4-6-9(8)17-7)11(12(18)19-2)13(14,15)16/h3-6,11,17H,1-2H3

InChI Key

POTFRHSHVKKOPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate typically involves the reaction of 2-methylindole with a trifluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include trifluoroacetic acid and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted indole derivatives .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound featuring a trifluoromethyl group, a hydroxy group, and an indole moiety. It has a molecular weight of approximately 273.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, increasing its solubility in organic solvents and potentially boosting its biological activity by facilitating membrane penetration.

Uniqueness and Structural Features
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate is unique because it combines an indole structure with a trifluoromethyl group, which enhances its lipophilicity and potential for biological interactions compared to similar compounds.

Compound NameStructural FeaturesUnique Aspects
Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoateIndole moiety; trifluoromethyl groupLacks additional methyl group on indole
Methyl 3,3,3-trifluoro-2-hydroxypropanoateSimilar hydroxy and trifluoromethyl groupsNo indole moiety
Methyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionateContains trifluoromethyl groupsDifferent positioning of functional groups

Chemical Reactivity and Synthesis
The chemical reactivity of methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methyl-1H-indol-3-yl)propanoate can be explored through various synthetic pathways. The synthesis typically involves: [Note : the search result does not contain information on specific synthesis pathways.]

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety can interact with various biological receptors, influencing cellular pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents (Indole/Propanoate) Molecular Weight Melting Point (°C) Key References
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate (Target) C₁₃H₁₂F₃NO₂ 2-Me-indole; β-CF₃ ~263.2 N/A N/A
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a) C₂₀H₂₀N₂O₃ 2-Ph-indole; α-acetamido 336.4 82–83 (Lit. 1485–86)
Ethyl 2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate C₁₂H₁₃F₃N₂O₂ Unsubstituted indole; β-CF₃; α-NH₂ 274.2 N/A
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate C₁₂H₁₄N₂O₂ Unsubstituted indole; α-NH₂ 218.3 N/A
Methyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-(isoquinolinyl)propanoate C₂₄H₂₀F₃N₃O₄ Isoquinoline; β-CF₃; α-BnOCO-NH 503.4 134–136
Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate C₁₂H₁₃FN₂O₂ 5-F-indole; α-NH₂ 236.2 N/A

Physicochemical Properties

  • Polarity and Solubility: The trifluoromethyl group increases lipophilicity (higher logP) relative to amino-substituted analogues (e.g., Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate, logP = 1.5) . Compounds with bulky substituents (e.g., 4n in ) exhibit higher melting points (134–136°C) due to crystalline packing efficiency.
  • Spectral Data :

    • ¹⁹F NMR signals for β-CF₃ groups typically appear at δ −60 to −70 ppm, distinct from α-CF₃ or sulfonyl fluorides .
    • Indole NH protons resonate near δ 10–12 ppm in ¹H NMR, with shifts influenced by substituents (e.g., 5-F in causes deshielding) .

Biological Activity

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. It is structurally characterized by the molecular formula C13H13F3N2O2C_{13}H_{13}F_3N_2O_2 and a molecular weight of 286.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Pharmacological Properties

Research indicates that compounds containing the indole structure often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Analogues of compounds similar to this compound have shown significant anticonvulsant effects in various models, such as the maximal electroshock (MES) test . These findings suggest that the compound may also possess similar properties.
  • General Anesthetic Activity : Some analogues have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating potential use as oral general anesthetics with minimal hemodynamic effects .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as receptors or enzymes. The trifluoromethyl group can enhance binding affinity, while the indole moiety may interact with amino acid residues at the active sites of these targets.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticonvulsantExhibits potent activity in MES models
General AnesthesiaReduces MAC of isoflurane without significant cardiovascular effects
Interaction with ReceptorsModulates activity through binding to specific receptors

Notable Research Outcomes

  • Anticonvulsant Studies : In a study evaluating various analogues, it was found that certain compounds exhibited a therapeutic index of 10 for anticonvulsant activity against MES models .
  • Anesthetic Properties : The compound's ability to reduce MAC suggests its potential application in anesthesia with fewer side effects compared to traditional agents .

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : Preparation begins with an indole derivative and a trifluoromethylated precursor.
  • Key Reaction Conditions : The reaction is facilitated under controlled conditions using bases to promote interaction between the indole and trifluoromethylated reagent.
  • Purification : Techniques such as column chromatography are employed to achieve high purity of the final product.

Potential Applications in Research

This compound serves as a valuable building block in synthesizing more complex molecules. Its unique structural features make it a candidate for studying various biological processes and developing new therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution, where the indole nitrogen attacks an electrophilic carbon in a trifluoromethylated ester precursor. A typical procedure involves reacting 2-methylindole with methyl 3-bromo-3,3,3-trifluoropropanoate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours . Post-synthesis, purification is achieved using column chromatography with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1 v/v) to isolate the product in >90% purity. For fluorinated analogs, Pd-catalyzed hydrogenolysis may be employed to remove protecting groups (e.g., benzyl or tert-butoxycarbonyl) under 5 bar H₂ pressure .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves anisotropic displacement parameters . ORTEP-III visualizes thermal ellipsoids, while WinGX integrates refinement and geometry analysis. Key metrics: R1 < 0.05, wR2 < 0.15, and a Flack parameter near 0 for enantiopure crystals .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?

Methodological Answer:
SAR studies involve synthesizing analogs with variations in the indole substituents (e.g., halogens at C5/C6) or ester groups. In vitro assays, such as the TZM-bl cell assay for anti-HIV activity, measure IC₅₀ values (e.g., 0.045–0.060 μM for active analogs) . Molecular docking (Glide, Schrödinger) against targets like reverse transcriptase (PDB: 1RT2) evaluates binding poses. Free energy perturbation (FEP) calculations quantify contributions of trifluoromethyl groups to binding affinity .

Advanced: How do fluorine atoms impact spectroscopic characterization and reactivity?

Methodological Answer:
The trifluoromethyl group introduces distinct ¹⁹F NMR signals (δ ≈ -60 to -70 ppm, split due to coupling with adjacent protons). In ¹H NMR, the indole NH proton appears as a broad singlet (δ 10–12 ppm), while the ester methyl group resonates at δ 3.7–3.9 ppm . Fluorine’s electronegativity reduces nucleophilicity at the β-carbon, necessitating harsher conditions for substitutions (e.g., LiAlH₄ for ester reduction). Purification challenges (e.g., column retention) are mitigated using silica gel pretreated with 5% Et₃N .

Advanced: What crystallographic challenges arise during refinement of fluorinated indole derivatives?

Methodological Answer:
Fluorine’s high electron density causes severe absorption effects, requiring SADABS or TWINABS for data correction. Anisotropic displacement parameters for CF₃ groups are refined using ISOR restraints in SHELXL to prevent overfitting. Twinning, common in indole derivatives, is addressed with the TWIN/BASF commands. For disordered fluorine atoms, PART/SUMP constraints and Hirshfeld rigid-bond tests validate geometry .

Data Contradictions: How are conflicting bioactivity or synthetic yields resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations >10-fold) may stem from substituent positioning (e.g., C5 vs. C6 fluorination) . Synthetic yield inconsistencies (e.g., 60% vs. 92%) are troubleshooted by optimizing catalyst loading (e.g., 10 mol% Pd vs. 5 mol%) or solvent polarity (DMF vs. THF) . Statistical tools like ANOVA compare reaction conditions, while DFT calculations (Gaussian 16) model transition states to rationalize rate differences .

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